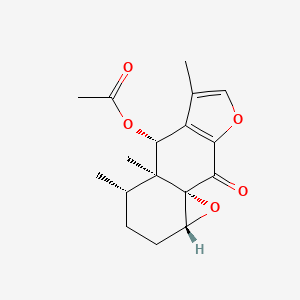
1,10-Epoxydecompositin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Epoxydecompositin is an organic compound with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.34 g/mol . . This compound is notable for its unique structure, which includes an epoxide ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,10-Epoxydecompositin typically involves the reaction of specific precursors under controlled conditions. One common method is the epoxidation of a suitable naphthofuran derivative using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane . The reaction is usually carried out at low temperatures to ensure the stability of the epoxide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,10-Epoxydecompositin undergoes various chemical reactions, primarily due to the presence of the reactive epoxide ring. Some of the key reactions include:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions. Basic conditions, on the other hand, involve nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used. Reduction reactions can convert the epoxide ring into an alcohol.
Substitution Reactions: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,10-Epoxydecompositin involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and receptor modulation . The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
1,10-Epoxydecompositin can be compared with other similar compounds, such as:
1,2-Epoxybutane: Another epoxide with a simpler structure, used primarily as an industrial solvent.
1,2-Epoxycyclohexane: A cyclic epoxide used in the synthesis of various organic compounds.
1,2-Epoxy-3-phenoxypropane: An epoxide used in the production of epoxy resins and as a stabilizer for certain polymers.
What sets this compound apart is its unique naphthofuran structure, which imparts distinct chemical and physical properties, making it a valuable compound for specialized applications .
Propiedades
Fórmula molecular |
C17H20O5 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
[(1S,8S,9S,10S,13R)-6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-8-7-20-13-12(8)15(21-10(3)18)16(4)9(2)5-6-11-17(16,22-11)14(13)19/h7,9,11,15H,5-6H2,1-4H3/t9-,11+,15+,16-,17-/m0/s1 |
Clave InChI |
XWHQCPICYIBGNB-XLLMKQGQSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@]3([C@@]1([C@@H](C4=C(C3=O)OC=C4C)OC(=O)C)C)O2 |
SMILES canónico |
CC1CCC2C3(C1(C(C4=C(C3=O)OC=C4C)OC(=O)C)C)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090247.png)
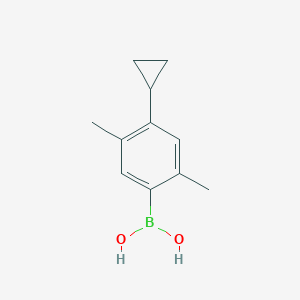
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14090250.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B14090254.png)
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090270.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090274.png)
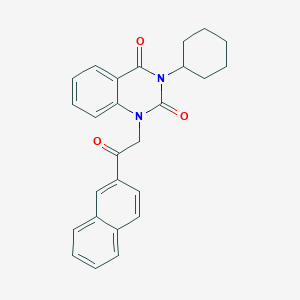
![6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol](/img/structure/B14090279.png)
![2-(1,3-benzothiazol-2-yl)-4-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14090282.png)
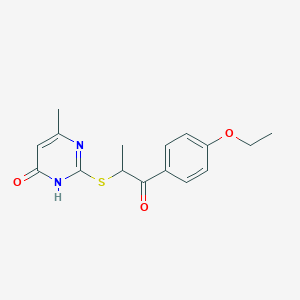
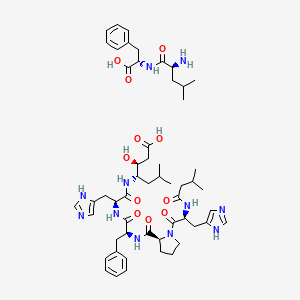
![(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14090306.png)
![1-(3,4-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090313.png)
![7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14090314.png)
